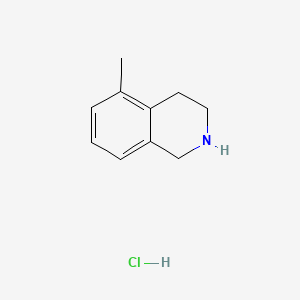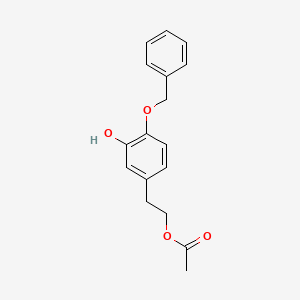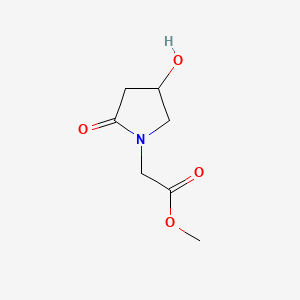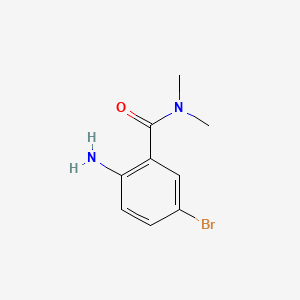
5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (C10H14ClN) is a compound with a molecular weight of 183.68 g/mol . It is a member of the isoquinoline alkaloids, a large group of natural products . These compounds, including 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, often involves the use of synthetic strategies for constructing the core scaffold . A commonly used method is the Pictet–Spengler condensation .
Molecular Structure Analysis
The molecular structure of 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be represented by the IUPAC name 5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride . The InChI representation is InChI=1S/C10H13N.ClH/c1-8-3-2-4-9-7-11-6-5-10(8)9;/h2-4,11H,5-7H2,1H3;1H .
Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline analogs, including 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, are diverse and can be influenced by various factors . The heterocyclic scaffold of these compounds has garnered a lot of attention in the scientific community, leading to the development of novel analogs with potent biological activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride include a molecular weight of 183.68 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 1, and a rotatable bond count of 0 . The exact mass is 183.0814771 g/mol, and the monoisotopic mass is also 183.0814771 g/mol . The topological polar surface area is 12 Ų .
Scientific Research Applications
Medicinal Chemistry
THIQ analogs, including 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, have been studied extensively in medicinal chemistry . They exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, leading to the development of novel THIQ analogs with potent biological activity .
Neurodegenerative Disorders
THIQ compounds have been linked to neurodegenerative disorders. For example, 1-Methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, has been associated with Parkinson’s disease . It’s plausible that 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride could have similar applications in neurology.
Antidepressant Effects
Some THIQ derivatives have shown antidepressant effects . While specific studies on 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride are not available, it’s possible that this compound could have similar effects due to its structural similarity.
C(1)-Functionalization
The C(1)-functionalization of tetrahydroisoquinolines, including 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, has been a subject of recent research . These C(1)-substituted derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
Synthetic Strategies
The synthesis of THIQ analogs, including 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, is an active area of research . Various synthetic strategies for constructing the core scaffold have been discussed .
Biological Activities
THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens . It’s likely that 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride could have similar antimicrobial properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline analogs, including 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, is associated with their diverse biological activities against various infective pathogens and neurodegenerative disorders . For example, 1-Methyl-1,2,3,4-tetrahydroisoquinoline has been found to produce antidepressant-like effects, which seem to be mostly associated with the inhibition of the catabolism of monoamines and their increased concentrations in the brain .
Safety and Hazards
The safety and hazards of 1,2,3,4-tetrahydroisoquinoline analogs, including 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, can vary. For example, 1,2,3,4-Tetrahydroisoquinoline has been classified as Acute Tox. 2 Dermal, Acute Tox. 3 Oral, Acute Tox. 4 Inhalation, Aquatic Chronic 3, Eye Dam. 1, Skin Corr. 1B, and STOT SE 2 .
properties
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-3-2-4-9-7-11-6-5-10(8)9;/h2-4,11H,5-7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVRZUMRNPZDFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNCC2=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679068 |
Source


|
| Record name | 5-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41565-80-4 |
Source


|
| Record name | 5-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate](/img/structure/B590521.png)

